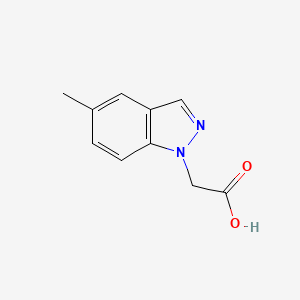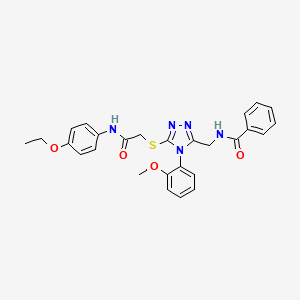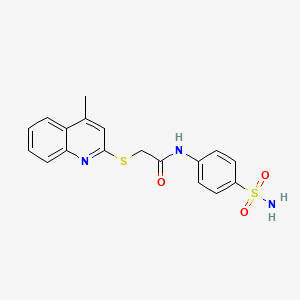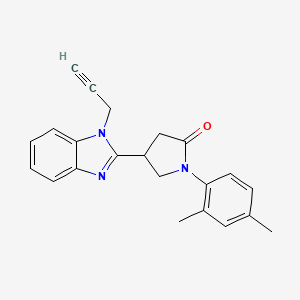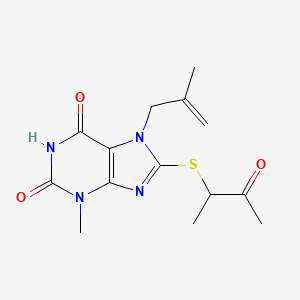
3-Methyl-7-(2-methylprop-2-enyl)-8-(3-oxobutan-2-ylsulfanyl)purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-7-(2-methylprop-2-enyl)-8-(3-oxobutan-2-ylsulfanyl)purine-2,6-dione, commonly known as MTA, is a purine analog that has gained attention in scientific research due to its potential therapeutic applications. MTA is a potent inhibitor of S-adenosylhomocysteine hydrolase (SAHH), an enzyme involved in the regulation of the methylation cycle, and has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects.
Mecanismo De Acción
MTA exerts its effects by inhibiting 3-Methyl-7-(2-methylprop-2-enyl)-8-(3-oxobutan-2-ylsulfanyl)purine-2,6-dione, an enzyme involved in the regulation of the methylation cycle. This compound catalyzes the hydrolysis of S-adenosylhomocysteine (SAH), a byproduct of the methylation cycle that inhibits methyltransferase enzymes. By inhibiting this compound, MTA increases the concentration of SAH, leading to the inhibition of methyltransferase enzymes and subsequent alterations in gene expression.
Biochemical and Physiological Effects
The inhibition of this compound by MTA results in a number of biochemical and physiological effects. One of the most notable effects is the inhibition of DNA and RNA methylation, which can lead to alterations in gene expression and cellular function. MTA has also been shown to induce apoptosis in cancer cells, reduce inflammation, and protect against neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MTA in lab experiments is its potent inhibitory effects on 3-Methyl-7-(2-methylprop-2-enyl)-8-(3-oxobutan-2-ylsulfanyl)purine-2,6-dione, which allows for the study of the methylation cycle and its regulation. However, MTA can be difficult to synthesize and is relatively unstable, which can make it challenging to work with in the lab.
Direcciones Futuras
There are a number of potential future directions for research on MTA. One area of interest is the development of MTA-based therapies for cancer and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanisms of action of MTA and its effects on cellular function. Finally, the synthesis and stability of MTA could be improved to make it a more practical tool for lab experiments.
Métodos De Síntesis
MTA can be synthesized through a multi-step process starting with the reaction of 2,6-diaminopurine with 2-methylprop-2-en-1-ol to form the corresponding N6-alkylated purine. The N6-alkylated purine is then treated with 3-oxobutan-2-ylsulfanyl chloride to yield the desired MTA product.
Aplicaciones Científicas De Investigación
MTA has been extensively studied for its potential therapeutic applications in various fields of scientific research. In cancer research, MTA has been shown to have anti-tumor effects by inducing apoptosis and inhibiting cell proliferation. MTA has also been investigated for its anti-inflammatory properties, with studies demonstrating its ability to reduce inflammation in models of arthritis and colitis. In addition, MTA has shown promise as a neuroprotective agent, with studies suggesting it may have potential in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Propiedades
IUPAC Name |
3-methyl-7-(2-methylprop-2-enyl)-8-(3-oxobutan-2-ylsulfanyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3S/c1-7(2)6-18-10-11(17(5)13(21)16-12(10)20)15-14(18)22-9(4)8(3)19/h9H,1,6H2,2-5H3,(H,16,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDBCBOCHNZIHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)SC1=NC2=C(N1CC(=C)C)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-methylphenyl)-4-[2-(propan-2-yl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2463206.png)
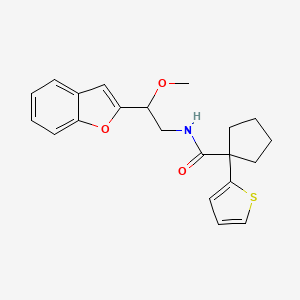

![1'-(1H-indole-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2463211.png)
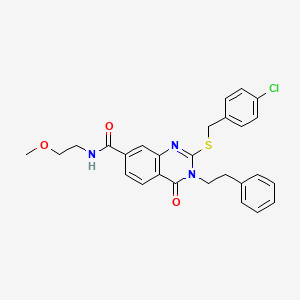
![2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2463214.png)
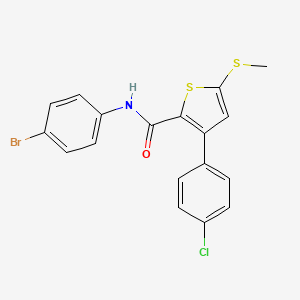
![2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2463217.png)

